molecular formula C13H24N2O2 B171969 tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate CAS No. 147611-03-8

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate

Cat. No.: B171969
CAS No.: 147611-03-8
M. Wt: 240.34 g/mol
InChI Key: UXSKWUIJYPVHKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 7-azaspiro[3.5]nonane-2-one . The reaction typically requires a base such as sodium hydride and an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at a controlled temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows it to act as a versatile building block in organic synthesis and provides unique reactivity compared to other similar compounds .

Biological Activity

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is a compound characterized by its unique spirocyclic structure, which includes a tert-butyl group and a carbamate functional group. Its molecular formula is C13H24N2O2C_{13}H_{24}N_{2}O_{2} with a molecular weight of approximately 240.34 g/mol. The presence of a nitrogen atom in the spirocyclic framework enhances its interaction capabilities with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural uniqueness of this compound allows for effective interactions with enzymes and receptors, potentially modulating their activity. This compound features multiple rotatable bonds, hydrogen bond donors, and acceptors, which contribute to its biological activity.

PropertyValue
Molecular FormulaC13H24N2O2C_{13}H_{24}N_{2}O_{2}
Molecular Weight240.34 g/mol
CAS Number1434142-07-0
StructureSpirocyclic with carbamate

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Its biological effects can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : Studies have shown that compounds with similar spirocyclic structures can inhibit bacterial growth and exhibit antifungal properties. Preliminary data suggest that this compound may also possess antiviral properties by inhibiting viral proteases, which are crucial for viral replication .
  • Anticancer Activity : The compound has been evaluated for its potential in cancer therapy, showing promising results in various assays aimed at cancer cell lines. Its mechanism may involve the modulation of signaling pathways that control cell proliferation and apoptosis .

The mechanism of action involves the compound's interaction with specific enzymes and receptors within biological systems. It acts as a ligand that can modulate the activity of these targets, potentially leading to therapeutic effects:

  • Enzyme Inhibition : By fitting into the active sites of enzymes, this compound may inhibit their function, affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular responses such as glucose metabolism and insulin sensitivity .

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Anticancer Studies : A study highlighted the anticancer potential of similar azaspiro compounds against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Antimicrobial Evaluations : Another investigation assessed the antimicrobial properties against gram-positive and gram-negative bacteria, showing effective inhibition at low concentrations .

Applications in Medicinal Chemistry

This compound is used in the synthesis of biologically active molecules, including potential drug candidates for various therapeutic applications:

  • Drug Development : It serves as a building block in the development of new pharmaceuticals targeting metabolic disorders and infectious diseases .
  • Research Tool : The compound is utilized in mechanistic studies to better understand drug-receptor interactions and enzyme kinetics.

Properties

IUPAC Name

tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSKWUIJYPVHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570967
Record name tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147611-03-8
Record name Carbamic acid, N-7-azaspiro[3.5]non-2-yl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147611-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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